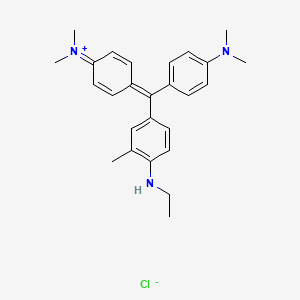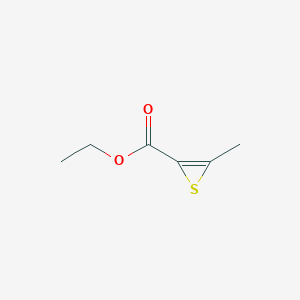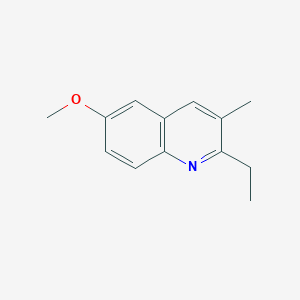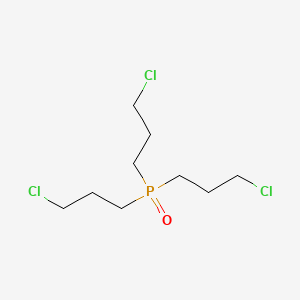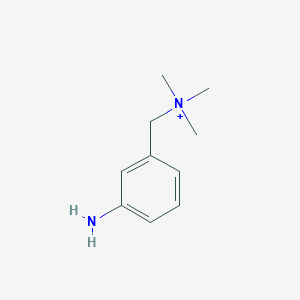
Benzenemethanaminium, 3-amino-N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is a chemical compound with the molecular formula C10H16N2. It is an organic compound that belongs to the class of ammonium salts. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- typically involves the reaction of benzenemethanamine with trimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring that it meets the required quality standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenemethanone derivatives, while reduction could produce benzenemethanamine derivatives.
Applications De Recherche Scientifique
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzenemethanaminium, 3-amino-N,N,N-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but lacks the amino group at the 3-position.
Benzenemethanamine, N,N,4-trimethyl-: This compound has a trimethyl group at the 4-position instead of the 3-position.
Benzenemethanamine, 2-amino-3,5-dibromo-N-cyclohexyl-N-methyl-: This compound has additional bromine atoms and a cyclohexyl group.
Uniqueness
Benzenemethanaminium, 3-amino-N,N,N-trimethyl- is unique due to its specific substitution pattern and the presence of the ammonium group. This gives it distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
71677-97-9 |
|---|---|
Formule moléculaire |
C10H17N2+ |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
(3-aminophenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C10H17N2/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7H,8,11H2,1-3H3/q+1 |
Clé InChI |
PFSIOFJZLTVJNN-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=CC(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


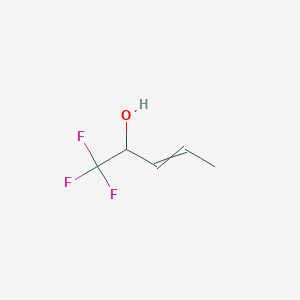
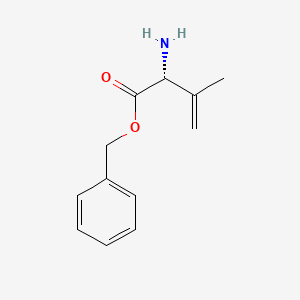
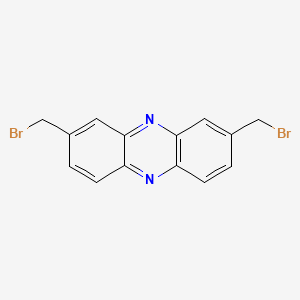
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
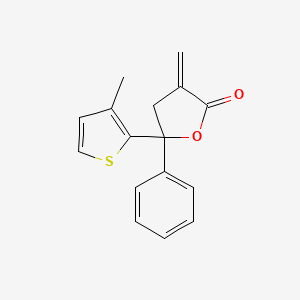
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
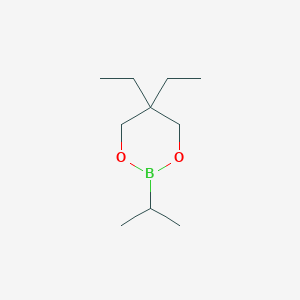
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
